molecular formula C20H19N3O4 B11044797 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B11044797
M. Wt: 365.4 g/mol
InChI Key: GCHBEARVZIJPTG-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes both imidazo and pyridine rings, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multiple steps:

    Formation of the Imidazo Ring: This step often involves the cyclization of a precursor molecule under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced using a suitable alkylating agent.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the complete imidazo[4,5-b]pyridine structure. This is typically done under reflux conditions with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazo ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It could also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-1-phenyl-1H-imidazo[4,5-b]pyridine-2,5-dione
  • 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-trione

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-1-phenyl-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H19N3O4/c1-26-15-9-8-12(10-16(15)27-2)14-11-17(24)21-19-18(14)23(20(25)22-19)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,21,22,24,25)

InChI Key

GCHBEARVZIJPTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=NC(=O)N(C23)C4=CC=CC=C4)OC

Origin of Product

United States

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